AL 8697: A Technical Guide to a Potent and Selective p38α MAPK Inhibitor
AL 8697: A Technical Guide to a Potent and Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AL 8697, a potent and selective small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). The information compiled herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for researchers in pharmacology, inflammation, and drug discovery.
Core Compound Characteristics
AL 8697 is recognized as a specific, orally active inhibitor of p38α MAPK.[1][2] It demonstrates significant potency and selectivity, key attributes for a therapeutic candidate targeting the p38 signaling pathway, which is critically involved in inflammatory processes.[3][4]
Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide | [5] |
| Molecular Formula | C21H21F3N4O | [5] |
| Molecular Weight | 402.41 g/mol | [5] |
| CAS Number | 1057394-06-5 |[2][5] |
Quantitative Data
The inhibitory activity and selectivity of AL 8697 have been characterized through various in vitro and in vivo studies.
In Vitro Inhibitory Potency
AL 8697 exhibits nanomolar potency against its primary target, p38α, with significant selectivity over the p38β isoform and a broader panel of kinases.
| Parameter | Target | Value | Notes | Reference |
| IC50 | p38α MAPK | 6 nM | --- | [1][2][5] |
| IC50 | p38β MAPK | 82 nM | 14-fold less potent than against p38α | [1][2] |
| Selectivity | Kinase Panel | >300-fold | Assessed against a panel of 91 kinases | [1][2][5] |
In Vivo Efficacy: Rat Adjuvant-Induced Arthritis (AIA) Model
AL 8697 has demonstrated dose-dependent anti-inflammatory effects in a rat model of adjuvant-induced arthritis. The compound was administered orally once daily for 10 days.[2][5]
| Dosage (p.o.) | Outcome Measure | Result | Reference |
| 1 - 30 mg/kg | Paw Edema | Dose-dependent decrease in both injected and contralateral paws | [2] |
| 10 mg/kg | Thymus Atrophy | 46% recovery of thymus weight | [5] |
| Not Specified | Bone Lesions | Beneficial effects observed | [5] |
| Not Specified | Splenomegaly | Beneficial effects observed | [5] |
Note on Side Effects: In the rat AIA model, treatment with p38 MAPK inhibitors, including AL 8697, was associated with leukocytosis (increased white blood cell count) and an increase in total plasma cholesterol.[5]
Signaling Pathway and Mechanism of Action
AL 8697 exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][6] Key upstream activators of this pathway include MAPKKs such as MKK3 and MKK6, which are themselves activated by a range of MAPKKKs like TAK1 and ASK1.[4] Upon activation via dual phosphorylation on threonine and tyrosine residues, p38α phosphorylates a variety of downstream substrates, including other kinases like MK2 and MSK1/2, and transcription factors such as ATF2 and CREB.[3] This ultimately leads to the increased expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] By inhibiting p38α, AL 8697 blocks this cascade, thereby reducing the production of these key inflammatory mediators.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize p38 MAPK inhibitors like AL 8697.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by p38α kinase.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
AL 8697 or test compound stock solution in DMSO
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of AL 8697 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 10 µL of diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 20 µL of recombinant p38α enzyme (e.g., 50 ng) and 20 µL of ATF-2 substrate (e.g., 1 µg) to each well.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution (e.g., final concentration 100 µM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.
-
Western Blotting: a. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate with primary antibody (anti-phospho-ATF-2) overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production
This assay measures the effect of AL 8697 on the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
AL 8697 or test compound
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Compound Pre-treatment: Add serial dilutions of AL 8697 (or DMSO vehicle) to the cells. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production at each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo model is used to assess the anti-inflammatory and disease-modifying potential of compounds in a model of rheumatoid arthritis.
Materials:
-
Lewis or Wistar rats (male, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
AL 8697 formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
P caliper or plethysmometer for paw volume measurement
Procedure:
-
Induction of Arthritis: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base of the tail.
-
Group Allocation: Randomize animals into vehicle control and treatment groups (e.g., AL 8697 at 1, 3, 10, 30 mg/kg).
-
Treatment: Begin daily oral administration of the compound or vehicle on a therapeutic schedule (e.g., from Day 8 to Day 18 post-adjuvant injection).
-
Monitoring: a. Paw Swelling: Measure the volume of both hind paws using a plethysmometer every 2-3 days throughout the study. b. Clinical Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0=normal, 4=severe swelling and erythema). c. Body Weight: Monitor body weight as an indicator of general health.
-
Termination and Endpoint Analysis: On the final day (e.g., Day 19), euthanize the animals. a. Histology: Collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion. b. Radiology: Perform X-ray analysis of the hind limbs to evaluate bone and joint integrity. c. Biomarkers: Collect blood for analysis of inflammatory markers or complete blood counts. Weigh spleen and thymus.
-
Data Analysis: Compare the mean paw volumes, clinical scores, and other endpoints between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
